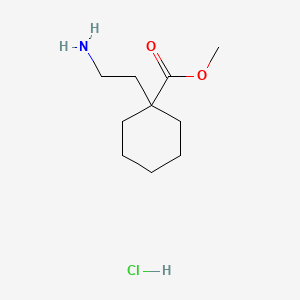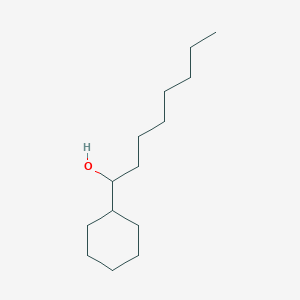
1-Cyclohexyloctan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyloctan-1-ol is an organic compound with the molecular formula C14H28O It is a secondary alcohol, characterized by a cyclohexyl group attached to an octanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclohexyloctan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-cyclohexyloctan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1-cyclohexyloctan-1-one using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclohexyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 1-cyclohexyloctan-1-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to 1-cyclohexyloctane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 1-Cyclohexyloctan-1-one.
Reduction: 1-Cyclohexyloctane.
Substitution: 1-Cyclohexyloctyl chloride.
Aplicaciones Científicas De Investigación
1-Cyclohexyloctan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: It is used in the manufacture of fragrances, flavors, and as a plasticizer in polymer production.
Mecanismo De Acción
The mechanism by which 1-Cyclohexyloctan-1-ol exerts its effects is primarily through its interaction with biological membranes. The compound’s hydrophobic cyclohexyl group allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. This interaction can lead to antimicrobial effects by compromising the cell membrane of microorganisms .
Comparación Con Compuestos Similares
1-Cyclohexylethanol: Similar in structure but with a shorter carbon chain.
Cyclohexanol: Lacks the octanol chain, making it less hydrophobic.
1-Cyclohexyl-1-propanol: Another similar compound with a different carbon chain length.
Uniqueness: 1-Cyclohexyloctan-1-ol is unique due to its longer carbon chain, which enhances its hydrophobicity and potential interactions with lipid membranes. This property makes it particularly useful in applications requiring membrane integration and disruption .
Propiedades
Fórmula molecular |
C14H28O |
|---|---|
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
1-cyclohexyloctan-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-9-12-14(15)13-10-7-6-8-11-13/h13-15H,2-12H2,1H3 |
Clave InChI |
WFUAQVZZZNBRJF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C1CCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


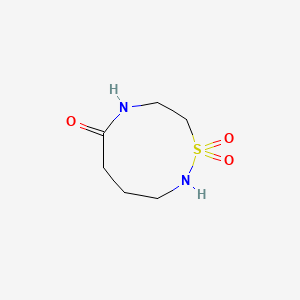
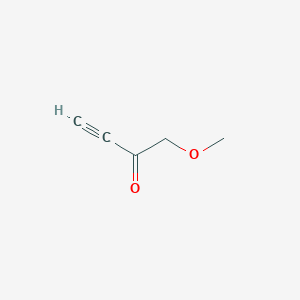
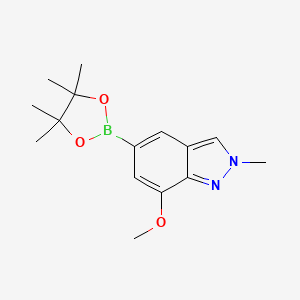
![1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B15297394.png)
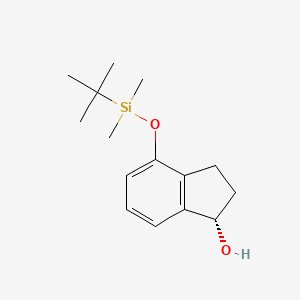
![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid](/img/structure/B15297412.png)


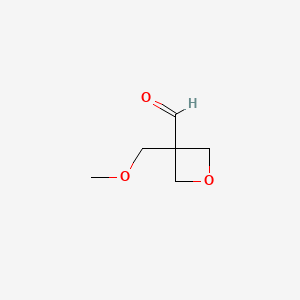
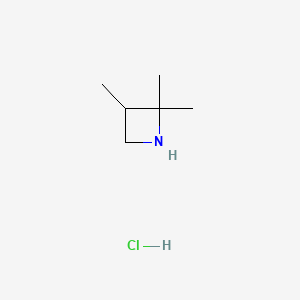
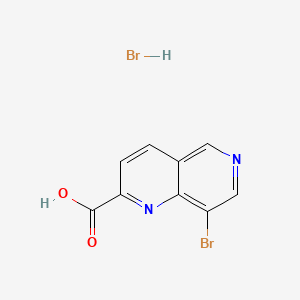
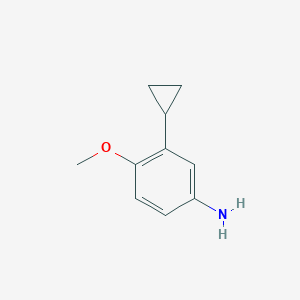
![2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide](/img/structure/B15297475.png)
